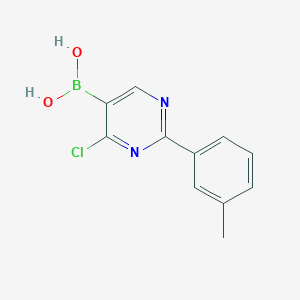![molecular formula C13H16O5S B14083273 [(2S,4R)-4-benzyl-5-oxooxolan-2-yl]methyl methanesulfonate](/img/structure/B14083273.png)
[(2S,4R)-4-benzyl-5-oxooxolan-2-yl]methyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S,4R)-4-benzyl-5-oxooxolan-2-yl]methyl methanesulfonate is a chemical compound with a complex structure that includes a benzyl group, an oxolan ring, and a methanesulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,4R)-4-benzyl-5-oxooxolan-2-yl]methyl methanesulfonate typically involves the reaction of a suitable oxolan derivative with methanesulfonyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Dichloromethane or another non-polar solvent.
Base: Triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is usually carried out at low temperatures (0-5°C) to control the rate of reaction and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated synthesis modules can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
[(2S,4R)-4-benzyl-5-oxooxolan-2-yl]methyl methanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The benzyl group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and methanesulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Substitution: Corresponding amines, thiols, or ethers.
Oxidation: Benzaldehyde.
Reduction: Benzyl alcohol.
Hydrolysis: Methanesulfonic acid and the corresponding alcohol.
Scientific Research Applications
[(2S,4R)-4-benzyl-5-oxooxolan-2-yl]methyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [(2S,4R)-4-benzyl-5-oxooxolan-2-yl]methyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can transfer an alkyl group to nucleophilic sites on DNA, proteins, or other biomolecules, leading to modifications that can affect their function. This property is particularly useful in studying DNA repair mechanisms and in the development of chemotherapeutic agents .
Comparison with Similar Compounds
[(2S,4R)-4-benzyl-5-oxooxolan-2-yl]methyl methanesulfonate can be compared with other alkylating agents and oxolan derivatives:
Similar Compounds: Methyl methanesulfonate, ethyl methanesulfonate, and other methanesulfonate esters.
Uniqueness: The presence of the benzyl group and the specific stereochemistry (2S,4R) confer unique reactivity and selectivity in its interactions with biological molecules
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for research and industrial applications. Further studies are needed to fully explore its capabilities and potential benefits.
Properties
Molecular Formula |
C13H16O5S |
|---|---|
Molecular Weight |
284.33 g/mol |
IUPAC Name |
[(2S,4R)-4-benzyl-5-oxooxolan-2-yl]methyl methanesulfonate |
InChI |
InChI=1S/C13H16O5S/c1-19(15,16)17-9-12-8-11(13(14)18-12)7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3/t11-,12+/m1/s1 |
InChI Key |
TWHMWGRKDHIAOI-NEPJUHHUSA-N |
Isomeric SMILES |
CS(=O)(=O)OC[C@@H]1C[C@H](C(=O)O1)CC2=CC=CC=C2 |
Canonical SMILES |
CS(=O)(=O)OCC1CC(C(=O)O1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


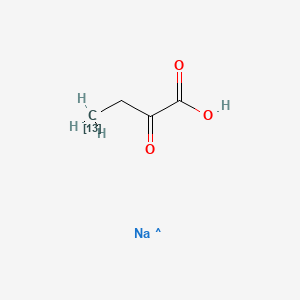
![7-Chloro-1-(3,4-dichlorophenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083205.png)

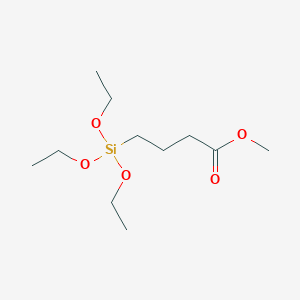
![5-(2-hydroxy-3,4-dimethylphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14083247.png)
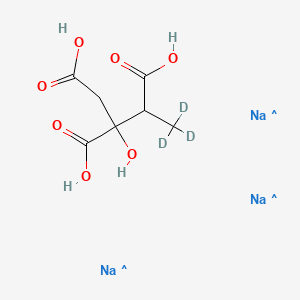
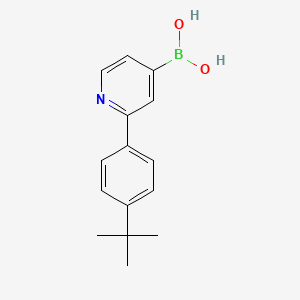
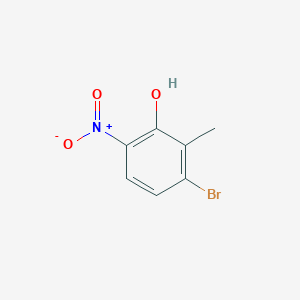
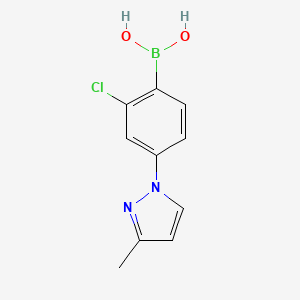
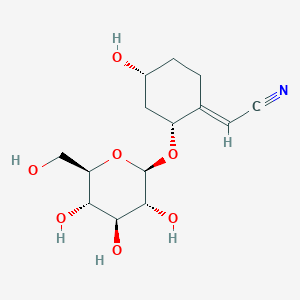
![7-(2-furyl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B14083279.png)
![1,3-Butadien-2-ol, 1-methoxy-3-[(trimethylsilyl)oxy]-, 2-acetate, (1Z)-](/img/structure/B14083281.png)
![2,3,5,6-Tetrahydrobenzo[b][1,4,7]trioxonine-9-carboxylic acid](/img/structure/B14083285.png)
